4-Amino-4-methylpentanoic acid
Overview
Description
4-Amino-4-methylpentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, featuring an amino group and a methyl group attached to the fourth carbon atom
Mechanism of Action
Target of Action
4-Amino-4-methylpentanoic acid, also known as Leucine, is an essential branched-chain amino acid (BCAA) that primarily targets muscle tissues . It plays a crucial role in protein synthesis and muscle growth .
Mode of Action
Leucine interacts with its targets, the muscle tissues, by activating the mTOR signaling pathway, which promotes muscle growth . This interaction results in changes at the cellular level, leading to increased protein synthesis and, consequently, muscle growth .
Biochemical Pathways
The catabolism of Leucine initiates in muscle and yields NADH and FADH2 . The first reaction in the catabolic pathway of Leucine is a reversible transamination that converts Leucine into branched-chain ketoacids . This process is catalyzed by the enzyme branched-chain aminotransferase .
Pharmacokinetics
It’s known that leucine, like other amino acids, is absorbed in the small intestine and distributed throughout the body via the bloodstream .
Result of Action
The primary result of Leucine’s action is the promotion of muscle growth and repair . It also plays a role in regulating blood-sugar levels, growth hormone production, wound healing, and energy regulation .
Action Environment
Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of Leucine. A diet rich in Leucine can enhance its availability and efficacy in promoting muscle growth. On the other hand, physical activity increases the demand for Leucine due to increased protein synthesis and muscle repair .
Biochemical Analysis
Biochemical Properties
4-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes and proteins, including aminoacyl-tRNA synthetases, which facilitate the incorporation of amino acids into growing polypeptide chains during translation. Additionally, this compound can interact with transaminases, which are involved in amino acid metabolism by transferring amino groups between molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mTOR signaling pathway, which is crucial for cell growth and protein synthesis . It also affects gene expression by acting as a substrate for enzymes that modify histones, thereby influencing chromatin structure and gene transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, such as those responsible for amino acid catabolism . Changes in gene expression are also mediated by this compound through its interactions with transcription factors and epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in vitro has been associated with sustained activation of certain signaling pathways and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance protein synthesis and promote muscle growth, while high doses may lead to toxic effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and amino acid catabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include amino acid transporters that facilitate its uptake into cells and intracellular binding proteins that help localize it to specific cellular compartments . The distribution of this compound can influence its localization and accumulation within tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm, where it participates in protein synthesis and metabolic reactions. Additionally, targeting signals and post-translational modifications can direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methylpentanoic acid with ammonia under specific conditions to introduce the amino group. Another method includes the use of reductive amination, where 4-methylpentanoic acid is first converted to its corresponding aldehyde, followed by reaction with ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
4-Amino-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid: Lacks the amino group, making it less reactive in certain biochemical processes.
4-Amino-2-methylpentanoic acid: Similar structure but with a different position of the methyl group, leading to different reactivity and applications.
Leucine: An essential amino acid with a similar structure but different biological roles and applications.
Uniqueness
4-Amino-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications in various fields. Its combination of an amino group and a methyl group on the same carbon atom makes it a versatile compound for chemical synthesis and biological studies.
Properties
IUPAC Name |
4-amino-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281177 | |
Record name | 4-amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-46-9 | |
Record name | 3235-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-amino-4-methylpentanoic acid (dimethylGABA) reach the brain when it is unable to cross the blood-brain barrier?
A1: The research paper reveals that while dimethylGABA itself cannot penetrate the blood-brain barrier, its prodrug, 5,5-dimethyl-delta 1-pyrroline, can cross the barrier. [] Once in the brain, enzymes convert 5,5-dimethyl-delta 1-pyrroline into dimethylGABA. This process highlights the potential of using prodrugs to deliver centrally active compounds that cannot cross the blood-brain barrier independently. []
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